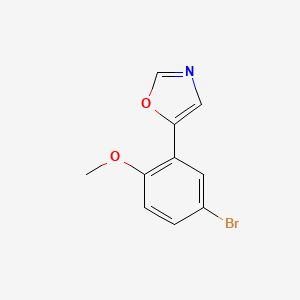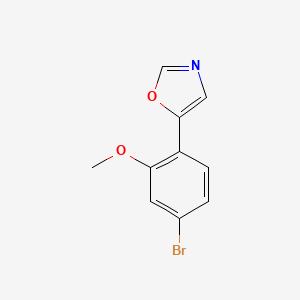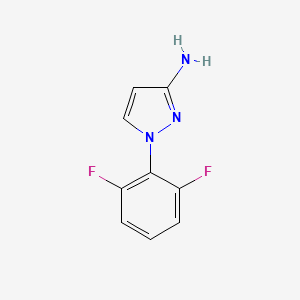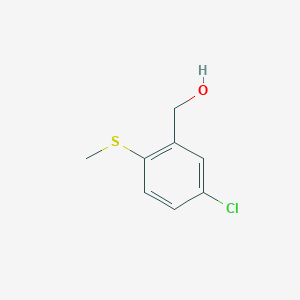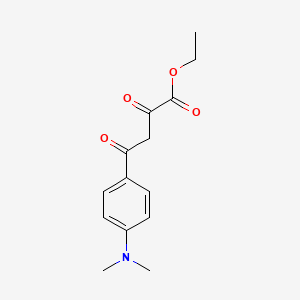
4-(4-Dimethylamino-phenyl)-2,4-dioxo-butyric acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Dimethylamino-phenyl)-2,4-dioxo-butyric acid ethyl ester is an organic compound with a complex structure that includes a dimethylamino group, a phenyl ring, and a dioxo-butyric acid ester moiety
作用机制
Target of Action
Similar compounds, such as 4-(n,n-dimethylamino)phenylboronic acid, pinacol ester, are known to be valuable building blocks in organic synthesis .
Mode of Action
Related compounds like pinacol boronic esters have been reported to undergo catalytic protodeboronation utilizing a radical approach . This process involves the oxidation of the boron ate complex to generate an alkyl radical .
Biochemical Pathways
Boronic esters, a related class of compounds, are known to participate in various transformations including oxidations, aminations, halogenations, and cc-bond-formations such as alkenylations, alkynylations, and arylations .
Result of Action
Related compounds like pinacol boronic esters have been used in formal anti-markovnikov alkene hydromethylation, a valuable transformation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Dimethylamino-phenyl)-2,4-dioxo-butyric acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Dimethylamino-phenyl Intermediate: This step involves the reaction of 4-nitroaniline with dimethylamine under reducing conditions to form 4-(dimethylamino)aniline.
Coupling with a Dioxo-butyric Acid Derivative: The intermediate is then coupled with a suitable dioxo-butyric acid derivative, such as ethyl acetoacetate, under acidic or basic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
4-(4-Dimethylamino-phenyl)-2,4-dioxo-butyric acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxylated derivatives.
科学研究应用
4-(4-Dimethylamino-phenyl)-2,4-dioxo-butyric acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other materials with specific electronic or optical properties.
相似化合物的比较
Similar Compounds
4-(Dimethylamino)benzoic acid ethyl ester: Similar structure but lacks the dioxo-butyric acid moiety.
4-(4-Dimethylamino-phenyl)-2,4-dioxo-pentanoic acid ethyl ester: Similar structure with an additional carbon in the dioxo-butyric acid chain.
4-(4-Dimethylamino-phenyl)-2,4-dioxo-butyric acid methyl ester: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
4-(4-Dimethylamino-phenyl)-2,4-dioxo-butyric acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino group and the dioxo-butyric acid ester moiety allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
IUPAC Name |
ethyl 4-[4-(dimethylamino)phenyl]-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-4-19-14(18)13(17)9-12(16)10-5-7-11(8-6-10)15(2)3/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCIWNARLUCFQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B6358424.png)
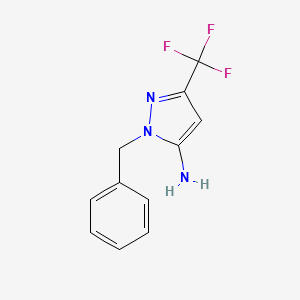
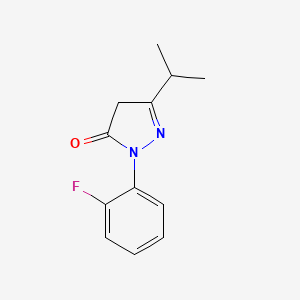
![6,8-Dihydro-5H-thiopyrano[3,4-d]pyrimidine-2-thiol; 95%](/img/structure/B6358454.png)
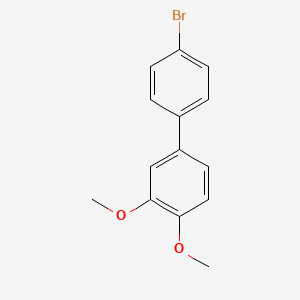
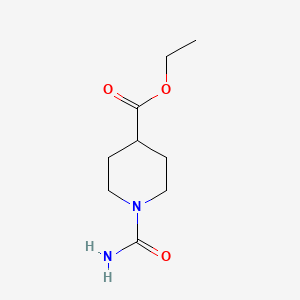
![6-Bromopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B6358467.png)
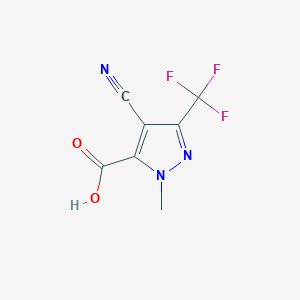
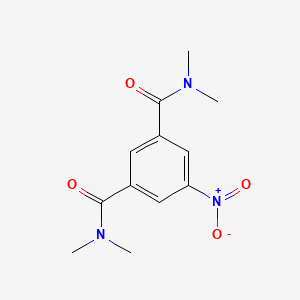
![6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6358482.png)
